molecular formula C3H8N2O B1657261 2H-1,3,4-Oxadiazine, tetrahydro- CAS No. 55944-26-8

2H-1,3,4-Oxadiazine, tetrahydro-

Cat. No. B1657261
CAS RN: 55944-26-8
M. Wt: 88.11 g/mol
InChI Key: USUGUKDXBSEMBW-UHFFFAOYSA-N
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Description

2H-1,3,4-Oxadiazine, tetrahydro-, is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Examples of derivatives include ifosfamide and morpholine (tetrahydro-1,4-oxazine) .


Synthesis Analysis

3,6-Dihydro-2H-1,2-oxazines were synthesized via solid-phase synthesis to afford mixtures of stereo- and regioisomers . The analytical conditions for the analysis of the isomer ratio suitable for checking of reaction conditions of possible stereoselective synthesis were developed with the use of HPLC .


Molecular Structure Analysis

The molecular structure of 2H-1,3,4-Oxadiazine, tetrahydro-3,4-dimethyl-, consists of 12 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of 2H-1,3,4-Oxadiazine, tetrahydro-3,4-dimethyl- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Chemical Reactions Analysis

1,2,4-Oxadiazines contain a nonplanar, nonaromatic ring that is sufficiently stable both thermodynamically and biochemically to provide a useful structural motif for various chemical reactions . They have been successfully utilized in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Physical And Chemical Properties Analysis

1,2,4-Oxadiazines contain a nonplanar, nonaromatic ring that is sufficiently stable both thermodynamically and biochemically to provide a useful structural motif . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mechanism of Action

It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility .

properties

IUPAC Name

1,3,4-oxadiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUGUKDXBSEMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442958
Record name 2H-1,3,4-Oxadiazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55944-26-8
Record name 2H-1,3,4-Oxadiazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,3,4-Oxadiazine, tetrahydro-
Reactant of Route 2
2H-1,3,4-Oxadiazine, tetrahydro-
Reactant of Route 3
2H-1,3,4-Oxadiazine, tetrahydro-
Reactant of Route 4
2H-1,3,4-Oxadiazine, tetrahydro-
Reactant of Route 5
2H-1,3,4-Oxadiazine, tetrahydro-
Reactant of Route 6
2H-1,3,4-Oxadiazine, tetrahydro-

Q & A

Q1: What are the common synthetic routes for 1,3,4-oxadiazinanes?

A: A common synthetic strategy involves the cyclization of β-hydrazino-alcohols with carbon disulfide or 1,1′-thiocarbonyldiimidazole (TCDI) to yield 1,3,4-oxadiazinane-2-thiones. [] This method allows for the incorporation of various substituents on the oxadiazinane ring, leading to a diverse range of derivatives. Another approach utilizes a Sc(OTf)3-catalyzed formal [3 + 3] cycloaddition reaction of diaziridines and quinones. This method offers a good yield of 1,3,4-oxadiazinanes and demonstrates a broad substrate scope for both diaziridines and quinones. []

Q2: What is the typical conformation of the 1,3,4-oxadiazinane ring?

A: The 1,3,4-oxadiazinane ring can adopt various conformations. For example, the title compound in [], 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, exhibits a twisted boat conformation. In contrast, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the two molecules in the asymmetric unit adopt roughly half-chair conformations. [] These examples demonstrate the conformational flexibility of the 1,3,4-oxadiazinane ring system.

Q3: How do substituents influence the crystal structure of 1,3,4-oxadiazinanes?

A: The presence and nature of substituents can significantly influence the crystal packing and intermolecular interactions in 1,3,4-oxadiazinanes. For instance, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the crystal structure reveals dimers linked by N—H⋯S hydrogen bonds. [] In 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, the crystal structure is stabilized by C-H⋯O, C-H⋯π, and π-π interactions. [] These examples highlight the role of substituents in dictating the solid-state arrangement of 1,3,4-oxadiazinane derivatives.

Q4: What spectroscopic techniques are useful for characterizing 1,3,4-oxadiazinanes?

A: While the provided abstracts do not offer detailed spectroscopic data, techniques like X-ray crystallography are essential for elucidating the three-dimensional structure of these compounds. [, , ] In addition to crystallography, techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed for the structural characterization of organic compounds, including 1,3,4-oxadiazinanes. These techniques provide complementary information about the compound's structure, functional groups, and molecular weight.

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